molecular formula C8H11NS B2889133 2-Amino-4,5-dimethylbenzenethiol CAS No. 100601-29-4

2-Amino-4,5-dimethylbenzenethiol

Cat. No. B2889133
M. Wt: 153.24
InChI Key: HAHHCJDOEAKYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,5-dimethylbenzenethiol is a chemical compound with the molecular formula C8H11NS and a molecular weight of 153.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Amino-4,5-dimethylbenzenethiol consists of a benzene ring with two methyl groups, an amino group, and a thiol group . The exact positions of these groups on the benzene ring can be determined by the name of the compound: the “2-Amino” indicates that the amino group is attached to the second carbon atom in the ring, and the “4,5-dimethyl” indicates that the two methyl groups are attached to the fourth and fifth carbon atoms .

Scientific Research Applications

Antibacterial and Anti-HIV Agents

2-Amino-4,5-dimethylbenzenethiol has been utilized in the synthesis of novel compounds with potential antibacterial and anti-HIV activities. These synthesized compounds, including derivatives like 3,4-dimethoxy-l-[{(2-aryl/alkyl amino)-2-oxoethyl} amino]-ethylbenzene and 2-f{2-(3,4-dimethoxy phenyl ethyl amino)-2-oxo ethyl }amino]-4,6-diaryl pyrimidines, have shown promising results against various microorganisms (Patel & Chikhalia, 2006).

Reactivity and Allergic Contact Dermatitis

Research into the reactivity of p-benzoquinonediimines, which are the first oxidation intermediates of allergenic p-amino aromatic compounds, has used 2,5-Dimethyl- p-benzoquinonediimine, a model compound related to 2-Amino-4,5-dimethylbenzenethiol. This research contributes to understanding the mechanism of allergic contact dermatitis, with a focus on the interaction with amino acids like lysine (Eilstein et al., 2007).

Synthesis of 2-Amino-4,5-Dimethylbenzoic Acid

2-Amino-4,5-dimethylbenzoic acid, a derivative of 2-Amino-4,5-dimethylbenzenethiol, has been synthesized for potential applications. Its structure was established through various analytical methods, including FT-IR and 1H NMR, indicating its potential for further scientific applications (Lin, 2013).

Synthesis of Phenothiazines

Phenothiazines, which have a wide spectrum of pharmacological activities, have been synthesized using 2-Amino-4,5-dimethylbenzenethiol as a precursor. This synthesis approach provides access to new phenothiazines potentially valuable for biomedical screening and discovering new medicinal agents (Sharma et al., 2002).

Coordination Chemistry

The compound [Ag(C8H10NO3S)(H2O)2], which includes 2-amino-4,5-dimethyl­benzene­sulfonate monoanion derived from 2-Amino-4,5-dimethylbenzenethiol, demonstrates interesting coordination chemistry. It binds through the amino group and forms a layer structure through hydrogen bonds, revealing insights into coordination and supramolecular chemistry (Han & Li, 2007).

Synthesis of Novel Heterocycles

2-Amino-4,5-dimethylbenzenethiol has been used in the synthesis of novel heterocyclic compounds like disubstituted 6-Chloro-5-methyl-4H-1,4-benzothiazines. Such syntheses contribute to the development of new molecules with potential pharmacological or industrial applications (Rathore & Gupta, 1995).

properties

IUPAC Name

2-amino-4,5-dimethylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHHCJDOEAKYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-dimethylbenzenethiol

Citations

For This Compound
1
Citations
S Pola, M Subburu, R Guja, V Muga, YT Tao - RSC advances, 2015 - pubs.rsc.org
Schiff base metal complexes have attracted significant attention due to their alternative applications in the environment, such as the mineralization of organic pollutants to less harmful …
Number of citations: 16 pubs.rsc.org

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